molecular formula C20H19N3O3 B6720466 N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide

N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide

Cat. No.: B6720466
M. Wt: 349.4 g/mol
InChI Key: XEXPVMKQLCVPOZ-UHFFFAOYSA-N
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Description

N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with a pyrimidine ring, a phenyl group, and a phenoxypropanamide moiety

Properties

IUPAC Name

N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-15(26-18-9-3-2-4-10-18)19(24)22-17-8-5-7-16(13-17)14-23-12-6-11-21-20(23)25/h2-13,15H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPVMKQLCVPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CN2C=CC=NC2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 2-oxopyrimidine, which is then reacted with a benzyl halide to form the N-(2-oxopyrimidin-1-yl)methyl derivative. This intermediate is further reacted with 3-aminophenyl-2-phenoxypropanoic acid under amide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and pyrimidine rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxopyrimidin-1-yl)phenyl]acetamide
  • N-[3-(2-oxopyrimidin-1-yl)phenyl]benzamide
  • N-[3-(2-oxopyrimidin-1-yl)phenyl]butanamide

Uniqueness

N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-2-phenoxypropanamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a phenoxypropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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